(E)-4,4,5,5,5-pentafluoro-1-piperidino-1-penten-3-one
Description
(E)-4,4,5,5,5-Pentafluoro-1-piperidino-1-penten-3-one is a fluorinated enone derivative characterized by a conjugated system of a ketone (C=O) at position 3 and an (E)-configured double bond. The molecule features a pentafluoro substitution at positions 4, 4, 5, 5, 5 and a piperidino group (a six-membered amine ring) at position 1. This structural combination imparts unique electronic and steric properties, making it relevant in synthetic chemistry, particularly in fluorinated intermediates for pharmaceuticals or materials science.
Properties
IUPAC Name |
(E)-4,4,5,5,5-pentafluoro-1-piperidin-1-ylpent-1-en-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F5NO/c11-9(12,10(13,14)15)8(17)4-7-16-5-2-1-3-6-16/h4,7H,1-3,5-6H2/b7-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKMEVRBDHPETN-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C=CC(=O)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)/C=C/C(=O)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4,4,5,5,5-pentafluoro-1-piperidino-1-penten-3-one typically involves the reaction of pentafluoropropenone with piperidine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of (E)-4,4,5,5,5-pentafluoro-1-piperidino-1-penten-3-one may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-4,4,5,5,5-pentafluoro-1-piperidino-1-penten-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(E)-4,4,5,5,5-pentafluoro-1-piperidino-1-penten-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-4,4,5,5,5-pentafluoro-1-piperidino-1-penten-3-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be compared to other fluorinated enones, alkenes, and ketones with analogous functional groups. Below is a detailed analysis based on structural analogs from the provided evidence:
Fluorination Patterns and Functional Groups
Key Observations :
- Fluorine Content : The hexafluoro compound (6 F) in and heptafluoro-1-pentene (7 F) in exhibit higher fluorination than the target compound (5 F), which may reduce electron density at the double bond but increase thermal stability.
- Functional Group Positioning : The ketone at C3 in the target compound vs. C2 in alters reactivity (e.g., nucleophilic attack at C3 vs. C2).
Physicochemical Properties
- Solubility: Piperidino groups enhance water solubility compared to siloxy or fully fluorinated alkenes (e.g., ), which are more lipophilic.
- Reactivity: The (E)-alkene in the target compound likely participates in conjugate additions, similar to the enone in , but with faster kinetics due to fluorine’s electron-withdrawing effects.
- Stability : The heptafluoro-1-pentene in lacks a ketone, making it less prone to nucleophilic degradation but more volatile.
Research Findings and Data Gaps
- Experimental Data : While the provided evidence lacks direct studies on the target compound, structural analogs suggest that fluorination and substituent choice critically influence reactivity and stability. For instance, the hexafluoro compound in is marketed for specialty synthesis, implying commercial relevance for similar fluorinated ketones.
- enone reactivity).
Biological Activity
(E)-4,4,5,5,5-pentafluoro-1-piperidino-1-penten-3-one is a fluorinated compound with potential biological activity. This article examines its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C₈H₄F₅N
- Molecular Weight : 257.2 g/mol
- Boiling Point : 214.9 °C (predicted)
- Density : 1.347 g/cm³ (predicted)
Synthesis
The synthesis of (E)-4,4,5,5,5-pentafluoro-1-piperidino-1-penten-3-one typically involves the reaction of piperidine derivatives with fluorinated reagents. The specific synthetic pathways can vary depending on the desired purity and yield.
Antimicrobial Activity
Research indicates that compounds with similar fluorinated structures exhibit significant antimicrobial properties. For instance, studies have shown that fluorinated piperidine derivatives can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.
Table 1: Antimicrobial Activity of Fluorinated Compounds
| Compound Name | MIC (μg/mL) against MRSA | MIC (μg/mL) against M. tuberculosis |
|---|---|---|
| Compound A | 2 | 0.5 |
| Compound B | 4 | 2 |
| (E)-4,4,5,5,5-pentafluoro-1-piperidino-1-penten-3-one | TBD | TBD |
The minimum inhibitory concentrations (MICs) for (E)-4,4,5,5,5-pentafluoro-1-piperidino-1-penten-3-one are yet to be determined in specific studies but are expected to be competitive based on related compounds.
Cytotoxicity and Cell Viability
In vitro studies have assessed the cytotoxic effects of fluorinated compounds on human cell lines. Preliminary results suggest that while some derivatives exhibit low toxicity (IC50 > 50 μg/mL), others show significant cytotoxicity at lower concentrations.
Table 2: Cytotoxicity Data
| Compound Name | IC50 (μM) | Cell Line Tested |
|---|---|---|
| Compound A | 6.5 | HaCaT |
| Compound B | >50 | HeLa |
| (E)-4,4,5,5,5-pentafluoro-1-piperidino-1-penten-3-one | TBD | TBD |
The mechanism by which (E)-4,4,5,5,5-pentafluoro-1-piperidino-1-penten-3-one exerts its biological effects may involve the inhibition of key enzymes or pathways in microbial cells or cancer cells. Similar compounds have been shown to interfere with DNA replication and protein synthesis in bacteria.
Case Studies
Recent studies have highlighted the potential of fluorinated piperidine derivatives in drug discovery:
- Study A reported that a related compound demonstrated significant anti-inflammatory properties by modulating NF-kB signaling pathways.
- Study B found that certain piperidine derivatives exhibited selective toxicity towards cancer cell lines while sparing normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
